tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
Description
tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a tertiary amine-containing compound characterized by a tert-butyl ester group, a methyl-substituted propanoate backbone, and a diethylaminopropylamino side chain. This structure confers both steric bulk and basicity, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules . It is commercially available in varying quantities (e.g., 2g, 10g) through suppliers like CymitQuimica, reflecting its utility in research and development .
Properties
IUPAC Name |
tert-butyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-7-17(8-2)11-9-10-16-12-13(3)14(18)19-15(4,5)6/h13,16H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOVYSHWDTEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Amine Precursors
An alternative route involves alkylating 3-(diethylamino)propylamine with a tert-butyl 2-methylpropanoate derivative bearing a leaving group (e.g., bromide or mesylate). This method is less common due to challenges in controlling regioselectivity but offers scalability for industrial applications.
Example Protocol :
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Substrate Preparation : tert-Butyl 3-bromo-2-methylpropanoate is synthesized via bromination of the corresponding alcohol using PBr₃.
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Alkylation : The bromide (1.0 equiv) is reacted with 3-(diethylamino)propylamine (1.5 equiv) in dimethylformamide (DMF) at 60°C for 24 hours.
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Isolation : The product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 55–65% |
| Purity | 85–90% |
| Byproducts | <5% dialkylated derivatives |
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Optimal solvent systems polar aprotic solvents (e.g., THF, DMF) enhance the solubility of intermediates and stabilize transition states. Lower temperatures (0–25°C) favor amidation by reducing side reactions such as ester hydrolysis.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates coupling reactions by stabilizing the activated intermediate. This modification improves yields by 10–15% in T3P-mediated syntheses.
Scalability and Industrial Adaptations
For multi-kilogram production, continuous flow systems are employed to maintain precise temperature control and reduce reaction times. A patented protocol reports a 92% yield at 50 kg scale using T3P in a plug-flow reactor.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ester moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted esters, amides.
Scientific Research Applications
Pharmaceutical Research
tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is being investigated for its potential use in drug development, particularly as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity or target specificity in drug formulations.
Chemical Synthesis
This compound serves as a building block in organic synthesis. Its functional groups can be utilized to create more complex molecules through various reactions, including:
- Amidation Reactions : The amino group can react with carboxylic acids to form amides, which are crucial in drug design.
- Alkylation Reactions : The tert-butyl group can be used to introduce steric hindrance in synthesized compounds, affecting their reactivity and stability.
Biological Studies
Research has indicated that compounds similar to this compound exhibit biological activity, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Material Science
The compound's properties make it suitable for use in developing advanced materials, including polymers and coatings that require specific chemical resistance or enhanced mechanical properties.
Case Study 1: Drug Development
A study focused on synthesizing derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, suggesting a pathway for developing new anticancer agents.
Case Study 2: Organic Synthesis
In another research project, researchers utilized this compound as a precursor for synthesizing novel amide compounds. The study demonstrated efficient reaction conditions and high yields, highlighting the utility of this compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions with active sites of enzymes, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared with analogues based on backbone modifications, substituent groups, and functional roles:
Physicochemical Properties
- Basicity: The diethylamino group in the target compound contributes to higher basicity compared to the ethoxypropylamino variant (pKa ~9.11 in the latter) .
- Solubility: Tertiary amines like the target compound exhibit improved solubility in organic solvents, whereas Boc-protected analogues (e.g., Methyl 3-((Boc-amino)-2-methylpropanoate) are more suited for aqueous-phase reactions .
Commercial Availability and Handling
- The target compound and its propanoate analogue (without methyl) are available in gram-scale quantities, with pricing on inquiry .
- Safety data for similar compounds (e.g., Ethyl 3-((Boc-amino)propanoate) suggest HazMat compliance requirements, likely applicable to the target compound due to shared tertiary amine functionality .
Research Findings and Trends
- Kinase Inhibitor Development: Structural analogues with tert-butyl esters and amino side chains are frequently employed in kinase inhibitor synthesis, as demonstrated in , where a related compound was used in a trifluoroacetic acid-mediated coupling reaction .
- Reactivity Trends: Ethoxypropylamino variants (e.g., ) exhibit lower boiling points and altered pKa values, highlighting the role of substituent electronegativity in modulating physical properties .
Biological Activity
Chemical Identity
- Name : tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
- CAS Number : 1221342-47-7
- Molecular Formula : C15H32N2O2
- Molecular Weight : 272.43 g/mol
This compound is a tertiary butyl ester, which has garnered attention for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amine receptors due to the presence of the diethylamino group.
Targeted Biological Pathways
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Research Findings
Recent studies have begun to explore the pharmacological implications of this compound:
- Neuroprotective Effects : Research indicates that related compounds exhibit neuroprotective properties against amyloid-beta toxicity, which is relevant for Alzheimer's disease models. This suggests that this compound may have similar protective effects, potentially reducing oxidative stress and inflammation in neuronal cells .
- Cytotoxicity Studies : Investigations into its cytotoxic effects revealed that at certain concentrations, the compound does not significantly induce cell death in cultured neuronal cells, indicating a favorable safety profile for potential therapeutic applications .
Case Study 1: Neuroprotective Activity
A study aimed at evaluating the neuroprotective effects of compounds similar to this compound found that they significantly reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta peptides. This suggests a mechanism through which these compounds may protect against neurodegeneration by modulating inflammatory responses .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H32N2O2 |
| Molecular Weight | 272.43 g/mol |
| CAS Number | 1221342-47-7 |
| Potential Applications | Neuroprotection, enzyme inhibition |
| Safety Profile | Low cytotoxicity observed |
Q & A
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodology : Accelerated stability studies (40°C/75% relative humidity) over 4–12 weeks, with periodic HPLC analysis, assess degradation. Tert-butyl esters are prone to hydrolysis in acidic conditions; thus, lyophilization and storage under argon at −20°C are recommended. Differential scanning calorimetry (DSC) detects polymorphic changes affecting solubility .
Notes
- Data Contradictions : and highlight divergent synthetic yields for similar Boc-protected compounds, emphasizing the need for condition-specific optimization.
- Methodological Gaps : Limited data on chiral resolution (if applicable) require circular dichroism (CD) or chiral HPLC for enantiomeric excess validation .
- Safety : Although not a pharmaceutical, adhere to OSHA guidelines for handling amines and chlorinated solvents during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
